molecular formula C15H9Br2NO4 B12714049 5,7-Dibromo-alpha-(2-nitrophenyl)-2-benzofuranmethanol CAS No. 117238-56-9

5,7-Dibromo-alpha-(2-nitrophenyl)-2-benzofuranmethanol

Katalognummer: B12714049
CAS-Nummer: 117238-56-9
Molekulargewicht: 427.04 g/mol
InChI-Schlüssel: KOXFBIDJEYNGFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Dibromo-alpha-(2-nitrophenyl)-2-benzofuranmethanol: is a synthetic organic compound that belongs to the class of benzofuran derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromo-alpha-(2-nitrophenyl)-2-benzofuranmethanol typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of bromine atoms at the 5 and 7 positions of the benzofuran ring.

    Nitration: Addition of a nitro group to the phenyl ring.

    Formation of Benzofuranmethanol: Coupling of the brominated benzofuran with the nitrophenyl group, followed by reduction to form the methanol derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Halogen atoms (bromine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Compounds with different functional groups replacing bromine atoms.

Wissenschaftliche Forschungsanwendungen

Chemistry: : Used as a building block in organic synthesis for the preparation of more complex molecules. Biology Medicine : Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities. Industry : Utilized in the development of new materials with specific properties, such as polymers or dyes.

Wirkmechanismus

The mechanism of action of 5,7-Dibromo-alpha-(2-nitrophenyl)-2-benzofuranmethanol would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,7-Dibromo-2-benzofuranmethanol: Lacks the nitrophenyl group, potentially altering its biological activity.

    2-Nitrophenyl-2-benzofuranmethanol: Lacks bromine atoms, which might affect its reactivity and interactions.

    5,7-Dibromo-alpha-(2-aminophenyl)-2-benzofuranmethanol: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness: : 5,7-Dibromo-alpha-(2-nitrophenyl)-2-benzofuranmethanol is unique due to the presence of both bromine atoms and a nitrophenyl group, which can confer specific reactivity and potential biological activities not found in similar compounds.

Eigenschaften

CAS-Nummer

117238-56-9

Molekularformel

C15H9Br2NO4

Molekulargewicht

427.04 g/mol

IUPAC-Name

(5,7-dibromo-1-benzofuran-2-yl)-(2-nitrophenyl)methanol

InChI

InChI=1S/C15H9Br2NO4/c16-9-5-8-6-13(22-15(8)11(17)7-9)14(19)10-3-1-2-4-12(10)18(20)21/h1-7,14,19H

InChI-Schlüssel

KOXFBIDJEYNGFW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(C2=CC3=CC(=CC(=C3O2)Br)Br)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.